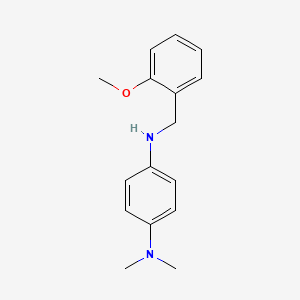
N'-(2-metoxibencil)-N,N-dimetilbenceno-1,4-diamina
Descripción general
Descripción
N-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine, also known as 2-Methyl-N,N-dimethylbenzene-1,4-diamine, is an aromatic diamine functional group that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 145-150°C and a molecular weight of 170.24 g/mol. It is soluble in water, alcohols, and most organic solvents, and is used in a wide range of research applications, including synthesis of pharmaceuticals, organometallic chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Investigación Psicodélica
Este compuesto es un derivado de las 2C fenetilaminas, que han sido modificadas por la introducción de un grupo N-2-metoxibencilo. Esta modificación ha dado lugar a una nueva serie de compuestos conocidos como fármacos NBOMe . Estos fármacos son reconocidos por sus potentes efectos psicodélicos .
Estudios de Toxicidad
El perfil de toxicidad de estos fármacos NBOMe todavía se está explorando. Ha habido varios informes que destacan casos de intoxicación aguda, con toxicidad cerebral y hepática . Los estudios in vitro han demostrado que la presencia del grupo N-2-metoxibencilo aumenta significativamente la citotoxicidad in vitro de los fármacos 2C fenetilaminas .
Investigación Neuroquímica
El compuesto se ha utilizado en la investigación neuroquímica, particularmente en estudios que investigan los efectos de las sustancias alucinógenas sobre la liberación de neurotransmisores. Por ejemplo, un estudio investigó su efecto sobre la liberación de dopamina (DA), serotonina (5-HT), acetilcolina (ACh) y glutamato en la corteza frontal, el estriado y el núcleo accumbens de la rata .
Análisis del Mercado de Drogas
Los fármacos NBOMe, incluido este compuesto, están muy extendidos en los mercados de drogas no regulados . Por lo tanto, se utiliza a menudo en la investigación y el análisis de estos mercados.
Estudios de Lipofilia
La investigación ha demostrado una correlación entre la lipofilia del fármaco y los valores de EC50, que es una medida de la eficacia de un compuesto para inducir una respuesta biológica o bioquímica .
Investigación de Neurotoxicidad
Los estudios in vitro han explorado los mecanismos que subyacen a la neurotoxicidad de seis fenetilaminas sustituidas, incluido este compuesto . Estos estudios han encontrado que los fármacos NBOMe presentaron una mayor citotoxicidad que sus contrapartes, lo que se correlaciona con la lipofilia del fármaco .
Mecanismo De Acción
Target of Action
The primary targets of N’-(2-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine, also known as 25I-NBOMe, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, cognition, and perception .
Mode of Action
25I-NBOMe acts as a potent agonist at the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25I-NBOMe binds to the serotonin receptors, mimicking the action of serotonin, and triggers a response that leads to its hallucinogenic properties .
Biochemical Pathways
Upon binding to the 5-HT2A and 5-HT2C receptors, 25I-NBOMe affects several neurotransmitter systems. It has been reported to increase the release of dopamine, serotonin, and glutamate in various regions of the brain . These neurotransmitters are involved in mood regulation, reward processing, and excitatory signaling in the brain .
Pharmacokinetics
It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . The peak drug concentrations were detected 30 and 60 minutes after administration in serum and brain tissue, respectively . The parent compound was still present in the brain 8 hours after administration .
Result of Action
The binding of 25I-NBOMe to the 5-HT2A and 5-HT2C receptors and the subsequent increase in neurotransmitter release result in a range of effects. These include hallucinogenic activity , changes in perception, and alterations in mood . Chronic administration of 25I-NBOMe has been reported to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . It also impacts short-term memory, locomotion, and may have anxiogenic effects .
Propiedades
IUPAC Name |
1-N-[(2-methoxyphenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)15-10-8-14(9-11-15)17-12-13-6-4-5-7-16(13)19-3/h4-11,17H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYWKZOQZWMXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356672 | |
| Record name | N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436088-37-8 | |
| Record name | N~4~-[(2-Methoxyphenyl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




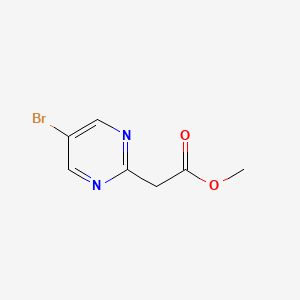
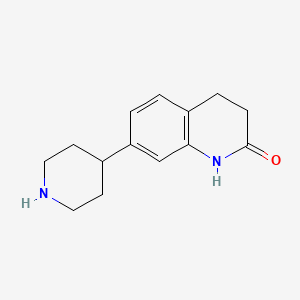
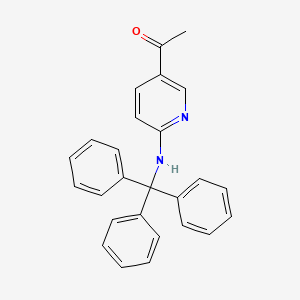

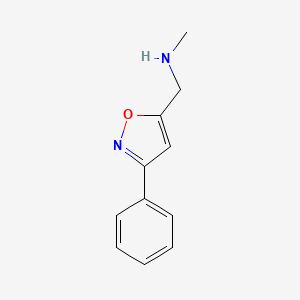


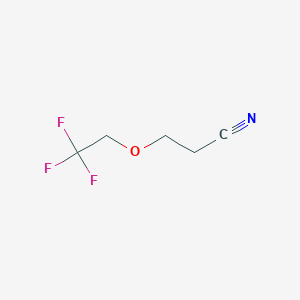
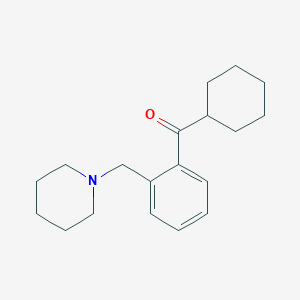

![6-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604668.png)
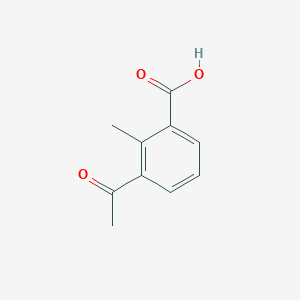
![5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1604671.png)